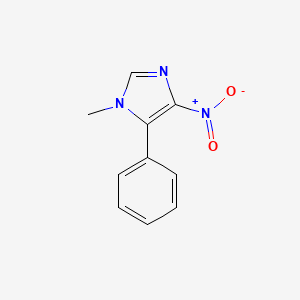

1-Methyl-4-nitro-5-phenylimidazole

Übersicht

Beschreibung

1-Methyl-4-nitro-5-phenylimidazole is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-nitro-5-phenylimidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial production methods often involve the nitration of 1-methylimidazole derivatives using a mixture of concentrated nitric acid and sulfur trioxide in sulfuric acid . This method ensures high yields and purity of the desired product.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a precursor for synthesizing 5-aryl derivatives via palladium-catalyzed cross-coupling. Key parameters include:

Notable example: Reaction with 3-chlorophenylboronic acid produces 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (IC₅₀ = 1.47 µM/mL against Entamoeba histolytica) .

Nitro Group Reduction

The nitro group undergoes selective reduction to form amine derivatives under controlled conditions:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol at 25°C yields 1-methyl-4-amino-5-phenylimidazole.

-

Chemical Reduction : SnCl₂/HCl or Fe/HCl systems generate intermediates for further functionalization.

Nucleophilic Aromatic Substitution

The electron-deficient imidazole ring facilitates substitutions at specific positions:

-

Chlorine Replacement : Reacts with Grignard reagents or arylboronic acids at the 5-position .

-

Phenyl Group Reactivity : Limited participation due to steric hindrance but can undergo electrophilic substitution under strong acidic conditions (e.g., nitration at meta positions).

Condensation Reactions

The nitroimidazole core participates in condensation with carbonyl compounds:

Example Pathway

text1-Methyl-4-nitro-5-phenylimidazole + Aldehyde → Schiff base derivatives

-

Conditions : Acetic anhydride (Ac₂O) with sodium acetate at 100°C .

-

Applications : Forms bioactive hybrids with benzofuran-3(2H)-ones for antibacterial testing .

Cyclization and Annulation

In the presence of transition-metal catalysts, the compound engages in ring-forming reactions:

-

Rhodium-Catalyzed Annulation : With alkynes or alkenes to produce imidazo[1,2-a]quinolinium salts (e.g., using [RhCp*Cl₂]₂) .

-

Yields : 55–90% for trifluoromethanesulfonate salts under N₂ atmosphere in CH₂Cl₂ .

Biological Activity-Linked Modifications

Derivatives synthesized via these reactions show enhanced pharmacological properties:

-

Antiparasitic Activity : 5-Aryl derivatives exhibit IC₅₀ values up to 10× lower than metronidazole against Giardia intestinalis .

-

Antibacterial Hybrids : Condensation products with benzofuranones inhibit Staphylococcus aureus and MRSA at MIC ≤ 8 µg/mL .

This compound’s versatility in cross-coupling, reduction, and cyclization reactions makes it a critical scaffold in medicinal and synthetic chemistry. Recent advances highlight its role in developing antiparasitic and antimicrobial agents with improved efficacy over traditional nitroimidazole therapies.

Wissenschaftliche Forschungsanwendungen

Chemistry

MNPI serves as a building block for synthesizing more complex heterocyclic compounds. It is instrumental in the development of new materials and chemical intermediates due to its ability to undergo various chemical reactions, such as:

- Oxidation : The nitro group can be oxidized under strong conditions.

- Reduction : It can be reduced to form amino derivatives.

- Substitution : The nitro group can participate in nucleophilic substitution reactions.

Biology

Research indicates that MNPI and its derivatives exhibit potential antimicrobial and antifungal properties . Notably, studies have demonstrated that:

- MNPI derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

- The mechanism involves the conversion of the nitro group into reactive intermediates that disrupt DNA synthesis, leading to cell death .

Medicine

In medicinal chemistry, MNPI is explored as a precursor for developing pharmaceutical agents targeting various diseases. Its derivatives are being investigated for their efficacy against drug-resistant strains of bacteria, including those resistant to metronidazole .

Antimicrobial Activity

A study published in 2020 evaluated the antibacterial activity of MNPI derivatives against several bacterial strains. The results showed that certain derivatives displayed significant inhibition zones when tested using the disk diffusion method. For instance:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| MNPI-Derivative A | S. aureus | 32 |

| MNPI-Derivative B | E. coli | 27 |

This suggests that modifications to the MNPI structure can enhance its antimicrobial potency .

Pharmaceutical Development

In another case study, researchers synthesized hybrid compounds combining MNPI with other pharmacophores to overcome resistance mechanisms observed in common pathogens. These hybrids were tested against metronidazole-resistant strains, showing promising results in restoring antibacterial activity .

Wirkmechanismus

The mechanism of action of 1-Methyl-4-nitro-5-phenylimidazole largely depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-nitro-5-phenylimidazole can be compared with other substituted imidazoles such as 1-methyl-2,4,5-trinitroimidazole and 1-methyl-4,5-dinitroimidazole These compounds share similar structural features but differ in the number and position of nitro groups

Similar Compounds

- 1-Methyl-2,4,5-trinitroimidazole

- 1-Methyl-4,5-dinitroimidazole

- 4-Amino-1-methyl-5-nitroimidazole

Biologische Aktivität

1-Methyl-4-nitro-5-phenylimidazole is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its structure allows it to interact with various biological targets, leading to inhibition of microbial growth. Studies have shown that compounds within the nitroimidazole class, including this compound, are effective against a range of bacteria and protozoa due to their ability to generate reactive nitrogen species upon reduction of the nitro group .

Cytotoxicity and Anti-Cancer Potential

This compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, it was found that this compound has less potency compared to its nitroso derivatives, indicating that the biological activity may be significantly influenced by the reduction state of the nitro group .

In a comparative study, derivatives with enhanced cytotoxicity were observed against breast cancer cell lines (MCF-7), showing promising IC50 values in the low micromolar range . This suggests that modifications to the imidazole core could enhance its anti-cancer efficacy.

The mechanism by which this compound exerts its biological effects is primarily through the reduction of the nitro group. This reduction leads to the formation of reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins, ultimately resulting in cell death or growth inhibition .

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound showed significant bactericidal activity against Escherichia coli mutants deficient in DNA repair mechanisms. The compound was less effective compared to its nitroso analogs, highlighting the importance of structural modifications for enhanced efficacy .

Case Study 2: Cytotoxicity in Cancer Research

In a recent investigation involving various cancer cell lines, this compound was evaluated alongside other nitroimidazoles. The results indicated that while it exhibited cytotoxic effects, its potency was markedly lower than that of more reduced forms such as nitrosoimidazoles .

Comparative Data Table

| Compound | IC50 (µM) | Activity Type | Target Organism/Cell Line |

|---|---|---|---|

| This compound | >100 | Antimicrobial | E. coli |

| 1-Methyl-4-nitroso-5-phenylimidazole | 2 | Cytotoxic | MCF-7 (Breast Cancer) |

| Metronidazole | <10 | Antimicrobial | Various Bacteria |

Eigenschaften

IUPAC Name |

1-methyl-4-nitro-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-12-7-11-10(13(14)15)9(12)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAINWSBWXEQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149615 | |

| Record name | 1-Methyl-4-nitro-5-phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111380-10-0 | |

| Record name | 1-Methyl-4-nitro-5-phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111380100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-nitro-5-phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.